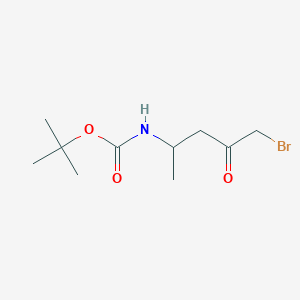
tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of leucine methyl ester with tert-butyl chloroformate, followed by the addition of lithium bromide. The reaction conditions typically involve the use of organic solvents such as methylene chloride or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation reactions can produce oxidized derivatives of the compound.
Aplicaciones Científicas De Investigación
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Investigated for its potential as an inhibitor of bacterial serine hydrolase enzymes.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor to pharmacophore elements for the treatment of glaucoma and as an anti-HIV agent.
Industry: Utilized in the synthesis of various bromoalkyl derivatives and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate involves its interaction with molecular targets and pathways. It acts as a nucleophile in organic synthesis, reacting with electrophiles to form covalent bonds. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate include:
- tert-Butyl N-(4-oxopentan-2-yl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Uniqueness
This compound is unique due to its specific structure, which includes a bromine atom and a carbamate functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C10H18BrNO3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14) |
Clave InChI |
IKDRGCZVWLDJGF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)CBr)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


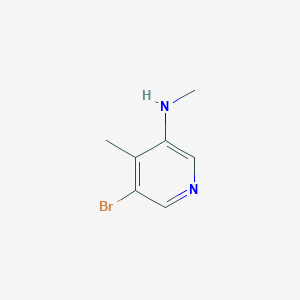
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
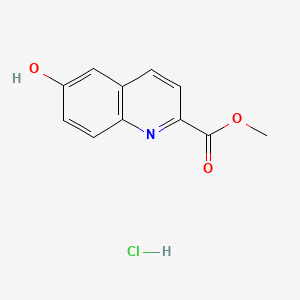
![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)
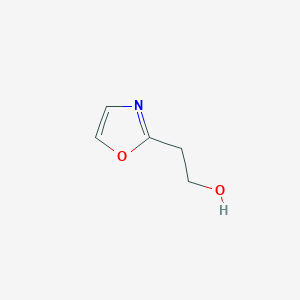
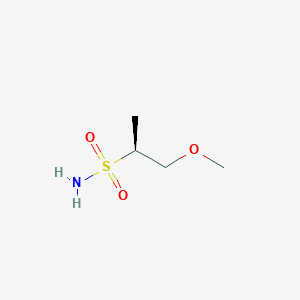
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)

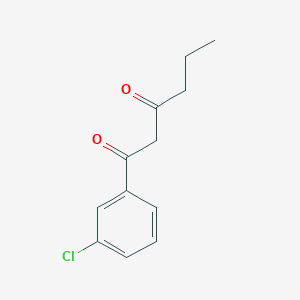
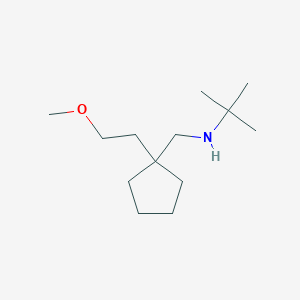
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)
